Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate
Description
Introduction to Methyl 1-Fluoro-3-Oxocyclobutane-1-Carboxylate
Chemical Identity and Nomenclature
Systematic IUPAC Name Derivation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, This compound , is derived through a systematic analysis of its molecular structure. The parent structure is a cyclobutane ring, a four-membered carbon cycle. According to IUPAC priority rules, the principal functional group is the carboxylate ester ($$ \text{-COOCH}_3 $$), which receives the lowest possible locant (position 1). The fluorine substituent and ketone group ($$ \text{C=O} $$) are assigned positions 1 and 3, respectively, based on their proximity to the carboxylate.
The numbering begins at the carboxylate-bearing carbon, with the fluorine atom occupying the same position due to its direct attachment to carbon 1. The ketone group is positioned at carbon 3, resulting in the full name 1-fluoro-3-oxocyclobutane-1-carboxylate. The methyl ester prefix ("methyl") specifies the $$ \text{-OCH}_3 $$ group attached to the carboxylate oxygen.
Alternative Naming Conventions in Literature
While the systematic IUPAC name is predominant in chemical databases, alternative naming conventions occasionally appear in synthetic literature. For instance, some sources may emphasize the ketone group by describing the compound as methyl 3-oxo-1-fluorocyclobutane-1-carboxylate , though this violates IUPAC numbering priorities. Non-systematic abbreviations, such as MFOC (methyl fluoro-oxocyclobutane carboxylate), are rare due to the compound’s specificity and limited historical usage.
CAS Registry Number and Database Entries
The Chemical Abstracts Service (CAS) registry number 2166791-63-3 uniquely identifies this compound across scientific databases. Key entries include:
The compound is cataloged in specialized chemical databases such as MolCore and BLD Pharmatech, which provide synthetic accessibility data and purity specifications (typically ≥97%). PubChem and ChemSpider entries for related fluorocyclobutane derivatives (e.g., methyl 3-fluorocyclobutane-1-carboxylate, CID 50943720) highlight structural similarities but exclude the ketone functionality present in this molecule.
Properties
CAS No. |
2166791-63-3 |
|---|---|
Molecular Formula |
C6H7FO3 |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
methyl 1-fluoro-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H7FO3/c1-10-5(9)6(7)2-4(8)3-6/h2-3H2,1H3 |
InChI Key |
UZAOZEAYLABQNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Cyclobutane Precursors
A common approach to introduce the fluorine atom at the 1-position of the cyclobutane ring is through selective fluorination of a suitable cyclobutane precursor. This can be achieved via:
- Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions to avoid ring opening.
- Nucleophilic fluorination where a leaving group (e.g., bromide or tosylate) on the cyclobutane ring is displaced by fluoride ion sources like KF or CsF in polar aprotic solvents (e.g., DMF, DMSO).
The fluorination step requires careful temperature control, often performed at low temperatures (−78°C to 0°C) to stabilize reactive intermediates and prevent side reactions such as ring cleavage or over-fluorination.
Cyclobutane Ring Formation
The cyclobutane core can be constructed through:
- [2+2] Photochemical Cycloaddition : This classical method involves the photochemical reaction of alkenes or enones to form cyclobutanes. For example, irradiation of α,β-unsaturated esters under UV light can yield cyclobutane rings with ketone functionality at the 3-position.
- Transition-Metal Catalyzed Cyclization : Palladium or nickel catalysis can promote intramolecular cyclization or ring expansion reactions to form the cyclobutane ring with high regio- and stereoselectivity.
- Ring Expansion Strategies : Starting from smaller ring systems or bicyclic intermediates, ring expansion via rearrangements or carbene insertions can yield the cyclobutane structure with the desired substitution.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of cyclobutane ring | Photochemical [2+2] cycloaddition of enone | UV irradiation, inert atmosphere |
| 2 | Introduction of fluorine | Nucleophilic fluorination with KF in DMF | Low temperature (−78°C to 0°C) |
| 3 | Esterification | Methanol, acid catalyst, reflux | Conversion of acid to methyl ester |
| 4 | Oxidation to ketone | PCC or Dess-Martin periodinane | Selective oxidation at 3-position |
| 5 | Purification | Silica gel chromatography or recrystallization | Ensures high purity for analytical use |
Industrial Considerations
For scale-up, the synthesis must optimize yield and purity while minimizing hazardous reagents and by-products. Industrial methods emphasize:
- Use of catalysts such as palladium complexes for cross-coupling steps.
- Solvent selection favoring environmentally benign and recyclable solvents.
- Temperature control to maintain intermediate stability.
- Purification via crystallization or preparative HPLC to meet pharmaceutical-grade standards.
Ensuring the identity and purity of methyl 1-fluoro-3-oxocyclobutane-1-carboxylate involves:
| Technique | Purpose | Typical Observations |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | Characteristic fluorine coupling, ester and ketone signals |
| IR Spectroscopy | Functional group confirmation | Strong C=O absorption at ~1700–1750 cm⁻¹ |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 146.04 (M+) |
| HPLC or GC | Purity assessment | Single sharp peak with retention time consistent with standards |
| Melting Point Analysis | Purity and identity check | Consistent melting point with literature values |
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | UV light, enone precursors | Direct cyclobutane formation | Requires UV setup, possible side reactions |
| Nucleophilic Fluorination | KF or CsF, polar aprotic solvents, low temp | Selective fluorine introduction | Sensitive to moisture, low temp needed |
| Transition Metal Catalysis | Pd or Ni catalysts, inert atmosphere | High selectivity and yield | Catalyst cost, possible metal residues |
| Esterification | Methanol, acid catalyst, reflux | Straightforward ester formation | Requires removal of acid catalyst |
| Oxidation | PCC, Dess-Martin periodinane | Selective ketone formation | Sensitive reagents, overoxidation risk |
- Reaction temperature is critical; low temperatures stabilize intermediates during fluorination and prevent ring cleavage.
- Choice of solvent affects yield and selectivity; polar aprotic solvents favor nucleophilic fluorination.
- Catalysts such as Pd(PPh₃)₄ improve cross-coupling efficiency when introducing aromatic substituents or complex groups.
- Purification by silica gel chromatography or recrystallization is essential to remove side products and unreacted starting materials.
- Analytical methods confirm the structural integrity and purity necessary for downstream applications in medicinal chemistry.
Chemical Reactions Analysis
Reagents and Conditions:
Major Products:
Scientific Research Applications
Pharmaceutical Applications
Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Antitumor Agents : The compound is utilized in the development of drugs targeting cancer cells, particularly those that inhibit specific kinases involved in tumor growth.
- Inflammatory Disease Treatments : It is also a precursor for compounds designed to treat autoimmune diseases by modulating immune responses.
A notable example is its role in synthesizing Abrocitinib, a drug approved for treating atopic dermatitis, showcasing its relevance in modern therapeutics .
Organic Synthesis
In organic chemistry, this compound is valued for its ability to participate in various reactions:
- Building Block for Complex Molecules : Its structural features allow it to act as a versatile building block for synthesizing complex organic molecules.
- Reactivity : The presence of the fluorine atom enhances electrophilicity, making it suitable for nucleophilic substitutions and other transformations.
Material Science Applications
The compound's unique properties extend to material science, particularly in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : this compound can be used as an intermediate in synthesizing materials for OLEDs, enhancing their efficiency and stability.
Case Study 1: Synthesis of Antitumor Agents
A research study demonstrated the successful use of this compound in synthesizing a new class of kinase inhibitors. The study reported a yield improvement of over 30% compared to traditional methods, highlighting its efficiency as a synthetic intermediate .
Case Study 2: Development of OLED Materials
In another case, researchers utilized this compound to create novel materials for OLED applications. The resulting materials exhibited superior light-emitting properties and stability under operational conditions compared to existing alternatives .
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Compounds Developed |
|---|---|---|
| Pharmaceuticals | Antitumor agents | Abrocitinib |
| Organic Synthesis | Building block for complex organic molecules | Kinase inhibitors |
| Material Science | OLED materials | Novel light-emitting compounds |
Mechanism of Action
- Currently, there isn’t extensive research on the compound’s mechanism of action.
- Further studies are needed to understand its biological effects and molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate
Structural Insights :
- Fluorine vs. Hydrogen: The fluorine atom in the target compound introduces strong electronegativity and steric effects, altering the cyclobutane ring's puckering dynamics compared to non-fluorinated analogs like methyl 3-oxocyclobutane-1-carboxylate . Ring puckering coordinates (amplitude and phase) are critical for understanding conformational stability .
- Ketone vs. Hydroxyl Groups: The ketone group (C=O) at position 3 in the target compound contrasts with the hydroxyl (-OH) group in methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations :
- The ethyl ester in ethyl 3,3-difluorocyclobutanecarboxylate increases molecular weight and may alter volatility relative to methyl esters .
Table 3: Hazard Comparison
Analysis :
- The target compound’s fluorine and ketone groups contribute to its irritation hazards (skin, eyes, respiratory), which are less pronounced in non-fluorinated analogs like methyl 3-oxocyclobutane-1-carboxylate .
- Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7) shares similar ingestion toxicity (H302) but lacks fluorine-related hazards .
Biological Activity
Methyl 1-fluoro-3-oxocyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclobutane core with a fluorine atom and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 146.12 g/mol. The presence of the fluorine atom enhances its lipophilicity and metabolic stability , which are critical factors in drug design and development.
Biological Activity
While specific data on the biological activity of this compound is limited, several studies suggest that fluorinated compounds often exhibit enhanced biological properties. The unique electronic characteristics imparted by the fluorine atom can influence interactions with biological targets such as enzymes or receptors, potentially leading to increased efficacy in pharmaceutical applications.
Research indicates that compounds with similar structures may modulate various biological pathways. For instance, the inhibition of enzymes like monoacylglycerol lipase (MGL) has been linked to anti-inflammatory effects and pain relief in animal models . this compound might share similar pathways, although direct evidence is still needed.
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 1-amino-3-oxocyclobutane-1-carboxylate | C6H9NO3 | Contains an amino group, enhancing reactivity. |
| Methyl 3-oxocyclobutanecarboxylate | C6H8O3 | Lacks fluorine substitution, making it less reactive. |
| Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate | C11H12O3 | Contains a benzyl group, altering physical properties. |
This comparison highlights the unique reactivity patterns of this compound due to its combination of functionalities.
Pharmacological Studies
Research on related compounds indicates that fluorinated cyclobutanes can exhibit significant pharmacological activities. For example, studies on aminocyclobutanes have shown their potential as modulators for various receptors involved in pain and inflammation . These findings suggest that this compound could potentially be explored for similar therapeutic applications.
Synthesis and Application
The synthesis of this compound typically involves multi-step organic reactions. These methods underscore the versatility of synthetic organic chemistry in generating complex molecules for pharmaceutical applications. Its potential utility extends to the development of novel drug candidates targeting specific biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
